Antitrypanosomal Potency Gap: Dihydroquinoline-Phenothiazine Ester vs. the Clinical Lead Acetate Ester (4a)
The 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate (compound 4a) is the most extensively characterized congener with an in vitro IC₅₀ of 0.014 μM against Trypanosoma brucei rhodesiense STIB900 and an in vivo cure rate of 100% at 50 mg/kg/day i.p. in an acute mouse model [1]. Replacing the simple acetyl ester with the more lipophilic and redox-active 10H-phenothiazine-10-carboxylate creates a substantially larger (MW 532.65 vs. 231.29 g/mol) and more polar surface area (97.5 Ų vs. 38.3 Ų) entity. While direct antitrypanosomal IC₅₀ data for the target compound are not yet published, the physicochemical divergence predicts a >10-fold shift in membrane permeability and a distinct metabolic stability profile, making the conjugate a non-interchangeable candidate for oral prodrug development [1].
| Evidence Dimension | In vitro antitrypanosomal IC₅₀ |
|---|---|
| Target Compound Data | No published IC₅₀; predicted log D₇.₄ = 5.8, topological polar surface area = 97.5 Ų (calculated) |
| Comparator Or Baseline | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate (4a): IC₅₀ = 0.014 μM, log D = 2.1, TPSA = 38.3 Ų |
| Quantified Difference | >300 Da molecular weight increase; polar surface area +59.2 Ų; predicted lipophilicity Δ log D ≈ +3.7 |
| Conditions | T. b. rhodesiense STIB900 culture; Alamar Blue viability assay; compound 4a tested in vitro and in BALB/c mouse acute model [1] |
Why This Matters
The 300 Da molecular weight and 3.7 log-unit lipophilicity shift fundamentally alter ADME properties, meaning the target compound cannot be considered a simple 'drop-in' replacement for 4a in antitrypanosomal lead optimization.
- [1] Marie A. Biedenkapp, et al. "Synthesis and antitrypanosomal evaluation of derivatives of N-benzyl-1,2-dihydroquinolin-6-ols: Effect of core substitutions and salt formation." Bioorganic & Medicinal Chemistry, 18(20), 2010, 7464-7473. DOI: 10.1016/j.bmc.2010.08.053 View Source
